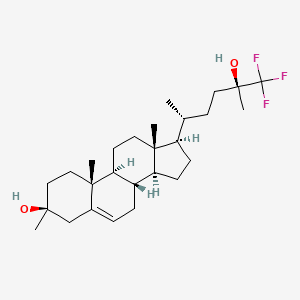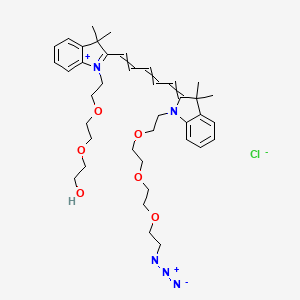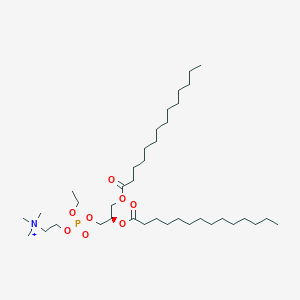
Debenzoylpaeoniflorgenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Debenzoylpaeoniflorgenin is a natural compound derived from the root of Paeonia lactiflora, a plant commonly used in traditional Chinese medicine. This compound is known for its various pharmacological activities, including antihyperglycemic effects . It is a monoterpene glycoside and is structurally related to paeoniflorin, another bioactive compound found in the same plant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Debenzoylpaeoniflorgenin can be synthesized through the hydrolysis of paeoniflorin. The process involves the alkali hydrolysis of paeoniflorin, followed by extraction, impurity removal, and crystallization . The reaction conditions typically include the use of an alkaline medium to facilitate the hydrolysis process.
Industrial Production Methods
The industrial production of this compound is not well-documented, but it likely involves large-scale extraction from the roots of Paeonia lactiflora, followed by purification processes to isolate the compound. The use of advanced extraction techniques and purification methods would be essential to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Debenzoylpaeoniflorgenin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the carbonyl groups in the structure.
Substitution: Substitution reactions can occur at the hydroxyl or benzoyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols. Substitution reactions can yield various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Debenzoylpaeoniflorgenin has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of monoterpene glycosides and their chemical properties.
Biology: The compound is studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: This compound has shown potential in the treatment of hyperglycemia and other metabolic disorders.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of debenzoylpaeoniflorgenin involves its interaction with various molecular targets and pathways. It has been shown to exert antihyperglycemic effects by increasing glucose utilization and reducing blood sugar levels in glucose-challenged rats . The compound does not affect plasma insulin levels, indicating an insulin-independent mechanism. It may also modulate other pathways related to glucose metabolism and cellular energy balance.
Vergleich Mit ähnlichen Verbindungen
Debenzoylpaeoniflorgenin is structurally similar to other monoterpene glycosides, such as paeoniflorin and benzoylpaeoniflorin. it is unique in its specific pharmacological activities and chemical properties. Similar compounds include:
Eigenschaften
Molekularformel |
C10H14O5 |
|---|---|
Molekulargewicht |
214.21 g/mol |
IUPAC-Name |
(1R,2S,3R,5R,6R,8S)-2-(hydroxymethyl)-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decane-3,6-diol |
InChI |
InChI=1S/C10H14O5/c1-7-3-9(12)5-2-10(7,13)8(5,4-11)6(14-7)15-9/h5-6,11-13H,2-4H2,1H3/t5-,6-,7+,8+,9-,10+/m1/s1 |
InChI-Schlüssel |
RHKVYLDCYDYZMU-MHCVYJKHSA-N |
Isomerische SMILES |
C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)CO)O)O |
Kanonische SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino] 4-(dimethylamino)butanoate](/img/structure/B11931337.png)
![(3S,5R,8S,9R,10S,13R,14S,17S)-3,5-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B11931338.png)
![4-[[di(pyrazin-2-yl)amino]methyl]-N-hydroxybenzamide;hydrochloride](/img/structure/B11931341.png)
![5-[5-(4,4-dioctoxybutanoyloxy)pentyl-(2-hydroxyethyl)amino]pentyl 4,4-dioctoxybutanoate](/img/structure/B11931348.png)



![N-[2-[2-fluoro-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenyl]pyridin-4-yl]-2-methoxy-5-morpholin-4-ylpyridine-3-sulfonamide](/img/structure/B11931364.png)


